molecular formula C17H21F3N4O B2519058 N-(1-(6-(トリフルオロメチル)ピリミジン-4-イル)ピペリジン-4-イル)シクロヘキサ-3-エンカルボキサミド CAS No. 2034597-35-6

N-(1-(6-(トリフルオロメチル)ピリミジン-4-イル)ピペリジン-4-イル)シクロヘキサ-3-エンカルボキサミド

カタログ番号: B2519058
CAS番号: 2034597-35-6
分子量: 354.377
InChIキー: DIWCWEDENPVACK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)cyclohex-3-enecarboxamide is a complex organic compound that features a trifluoromethyl group attached to a pyrimidine ring, a piperidine ring, and a cyclohexene carboxamide moiety

科学的研究の応用

Anticancer Activity

Research has indicated that compounds similar to N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)cyclohex-3-enecarboxamide exhibit selective cytotoxicity against various cancer cell lines. For instance, studies have shown that derivatives of trifluoromethyl-pyrimidines can inhibit tumor growth by inducing apoptosis in cancer cells. The trifluoromethyl group is known to enhance the potency of these compounds by improving their interaction with biological targets .

Case Study 1: Anticancer Efficacy

A study focused on the anticancer efficacy of related compounds demonstrated that a derivative with a similar structure showed significant inhibition of cell proliferation in human cancer cell lines. The study utilized MTT assays to assess cell viability and found that the compound induced apoptosis through caspase activation pathways .

Case Study 2: Antimicrobial Activity Evaluation

In another case study, researchers evaluated the antimicrobial activity of a series of trifluoromethyl-pyrimidine derivatives, including N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)cyclohex-3-enecarboxamide. The study employed broth microdilution techniques against various bacterial strains, revealing promising results against gram-positive bacteria .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)cyclohex-3-enecarboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving a suitable aldehyde and an amine, followed by cyclization.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid under specific conditions.

    Formation of the Piperidine Ring: The piperidine ring is formed through a cyclization reaction involving a suitable precursor, such as a diamine.

    Coupling with Cyclohex-3-enecarboxamide: The final step involves coupling the synthesized pyrimidine and piperidine intermediates with cyclohex-3-enecarboxamide using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

化学反応の分析

Types of Reactions

N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)cyclohex-3-enecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophilic substitution using sodium hydride in DMF (dimethylformamide).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

作用機序

The mechanism of action of N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)cyclohex-3-enecarboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

類似化合物との比較

Similar Compounds

  • N-(1-(6-(trifluoromethyl)pyridin-4-yl)piperidin-4-yl)cyclohex-3-enecarboxamide
  • N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)cyclohexane carboxamide

Uniqueness

N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)cyclohex-3-enecarboxamide stands out due to the presence of the trifluoromethyl group, which imparts unique physicochemical properties such as increased lipophilicity and metabolic stability. Additionally, the combination of the pyrimidine and piperidine rings with the cyclohexene carboxamide moiety provides a unique scaffold for further functionalization and optimization in various applications.

生物活性

N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)cyclohex-3-enecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its pharmacological properties, including its effects on various biological targets, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes a trifluoromethyl pyrimidine moiety and a piperidine ring, which are known to influence its biological activity. The molecular formula is C17H17F3N4OC_{17}H_{17}F_3N_4O with a molecular weight of 350.35 g/mol. The presence of the trifluoromethyl group is significant for enhancing lipophilicity and receptor binding affinity.

1. Antidepressant and Anxiolytic Effects

Research has indicated that derivatives of similar structures exhibit antidepressant and anxiolytic properties. For instance, studies on related piperazine derivatives have shown activity at serotonin receptors (5-HT1A and 5-HT7), suggesting that compounds with similar structural motifs may also interact with these targets .

2. Phosphodiesterase Inhibition

The compound has been explored for its potential as a phosphodiesterase (PDE) inhibitor, which plays a crucial role in regulating intracellular levels of cyclic nucleotides. Inhibiting PDEs can lead to increased levels of cAMP and cGMP, which are important for various signaling pathways involved in mood regulation and cognitive function .

3. Binding Affinity Studies

Studies utilizing radiolabeled ligands have demonstrated that compounds with trifluoromethyl groups can enhance binding affinity to certain receptors. Specifically, the interaction with dopamine D3 receptors has been noted, indicating potential applications in treating disorders related to dopamine dysregulation .

Case Study 1: Synthesis and Evaluation

A study synthesized various pyrimidine derivatives, including those similar to N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)cyclohex-3-enecarboxamide. The evaluation included pharmacological testing in animal models, demonstrating significant antidepressant-like effects in forced swim tests (FST) at specific dosages .

Case Study 2: Molecular Modeling

Molecular docking studies have been performed to predict the binding modes of this compound and its analogs to serotonin receptors. These studies suggest that the trifluoromethyl group plays a critical role in enhancing receptor affinity through specific interactions within the binding pocket .

Research Findings Summary Table

Study Findings Biological Target Methodology
Antidepressant effects observed in FSTSerotonin receptors (5-HT1A/5-HT7)In vivo pharmacological testing
Enhanced binding affinity to dopamine D3 receptorsDopamine D3 receptorRadiolabeled ligand binding assays
Molecular docking predicted favorable interactionsVarious receptorsComputational modeling

特性

IUPAC Name

N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]cyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21F3N4O/c18-17(19,20)14-10-15(22-11-21-14)24-8-6-13(7-9-24)23-16(25)12-4-2-1-3-5-12/h1-2,10-13H,3-9H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIWCWEDENPVACK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)NC2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。